molecular formula C14H23NO4S B5310175 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B5310175
M. Wt: 301.40 g/mol
InChI Key: ZKBIUEGTDRGFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical processes.

Mechanism of Action

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide works by binding to the active site of enzymes and blocking their activity. Specifically, it interacts with the amino acid residues that are critical for enzyme function, preventing them from carrying out their normal catalytic function.
Biochemical and Physiological Effects:
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the biosynthesis of certain natural products, which has potential implications for drug discovery. Additionally, 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying enzyme function and potential drug targets. However, one limitation of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is its potential toxicity, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is in the development of new drugs based on the natural products that 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide inhibits the biosynthesis of. Additionally, there is potential for 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide to be used in the development of new anti-inflammatory drugs. Finally, further research is needed to fully understand the potential toxic effects of 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide and to develop strategies for minimizing these effects in lab experiments.

Synthesis Methods

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group on the benzene ring using tert-butyldimethylsilyl chloride. This is followed by the introduction of a methoxyethyl group using sodium hydride and 2-methoxyethyl bromide. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the sulfonamide group, and the tert-butyl protecting group is removed using trifluoroacetic acid.

Scientific Research Applications

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of enzymes that are involved in the biosynthesis of certain natural products. 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of these enzymes, making it a valuable tool for studying their function and potential as drug targets.

properties

IUPAC Name

3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-14(2,3)12-10-11(6-7-13(12)19-5)20(16,17)15-8-9-18-4/h6-7,10,15H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIUEGTDRGFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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